2-(4-Methylpiperazin-1-yl)anisole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
ZYXMVSPWOATGIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Contextualization Within Modern Chemical Research Disciplines
The 2-(4-methylpiperazin-1-yl)anisole structure is primarily situated within the discipline of medicinal chemistry . The (2-methoxyphenyl)piperazine fragment is recognized as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives have been extensively investigated for their interactions with biological targets, particularly within the central nervous system (CNS).
In this context, the compound serves as a versatile scaffold or building block. Researchers synthesize a variety of derivatives by modifying its structure to enhance affinity and selectivity for specific biological receptors. The synthesis of such derivatives is a fundamental activity in drug discovery and development. For instance, a general synthesis method involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the parent compound, 1-(2-methoxyphenyl)piperazine (B120316), which can then be further modified. chemicalbook.com
Interdisciplinary Significance in Contemporary Chemical Science
The importance of the 2-(4-methylpiperazin-1-yl)anisole scaffold extends across several scientific fields, highlighting its interdisciplinary nature.
In Neuropharmacology , derivatives of the parent compound, 1-(2-methoxyphenyl)piperazine (B120316), are crucial for studying brain function. They have been developed as high-affinity ligands for various neurotransmitter receptors. Specifically, they are known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov Research has focused on synthesizing derivatives to act as selective antagonists or probes to map the binding sites of these receptors, which are implicated in conditions like depression, anxiety, and psychosis. nih.govnih.gov The synthesis of compounds like 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane (B168953) hydrochloride, for example, has been explored for its α1-adrenoceptor antagonistic activity, relevant for treating conditions such as benign prostatic hyperplasia. google.com
In Analytical Chemistry , the parent structure, 1-(2-methoxyphenyl)piperazine, has been utilized in the development of methods for environmental and industrial monitoring. Specifically, filters impregnated with this chemical have been used for the detection of airborne isocyanates, demonstrating its utility in creating sensitive analytical tools. nih.gov
While less direct, the broader class of piperazine (B1678402) derivatives finds application in Materials Science . These compounds can serve as intermediates in the creation of specialized polymers and other materials, although specific applications for this compound itself are not prominently documented. nih.gov
Evolution of Research Trajectories Pertaining to the Compound
Optimized Synthetic Routes and Reaction Pathway Analysis
The synthesis of this compound involves the formation of a crucial carbon-nitrogen bond between the anisole (B1667542) ring and the piperazine moiety. The primary approaches to achieve this are through modern catalytic cross-coupling reactions or classical nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Strategies
The Buchwald-Hartwig amination stands as a premier method for the formation of aryl amines from aryl halides (or pseudohalides) and amines. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerant of a wide range of functional groups, making it an ideal strategy for the synthesis of this compound. researchgate.net
The reaction would involve coupling an ortho-substituted haloanisole, such as 2-bromoanisole (B166433) or 2-chloroanisole, with 1-methylpiperazine (B117243). The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity. A typical catalytic system consists of a palladium precursor, like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or others from the Josiphos or Buchwald ligand families. A strong, non-nucleophilic base, commonly sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. chemspider.com
Table 1: Representative Components for Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 2-Bromoanisole, 2-Chloroanisole | Anisole source |
| Amine | 1-Methylpiperazine | Piperazine source |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst |
| Ligand | BINAP, XPhos, SPhos | Stabilizes catalyst, promotes reaction |
| Base | NaOt-Bu, K₃PO₄ | Activates amine, regenerates catalyst |
The reaction pathway proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the desired product, this compound, and regenerate the Pd(0) catalyst.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers a classical, metal-free alternative for forging the aryl-nitrogen bond. masterorganicchemistry.com This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com
For the synthesis of this compound, a suitable starting material would be an anisole derivative with a good leaving group at the C2 position. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. masterorganicchemistry.com Therefore, 2-fluoroanisole (B128887) would be a highly suitable substrate. In the absence of fluorine, a substrate like 2-chloro-6-nitroanisole (B183065) could be used, where the nitro group provides the necessary electronic activation for the reaction to proceed with 1-methylpiperazine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a base like potassium carbonate to neutralize the generated acid. nih.gov
Reductive Amination Pathways for Piperazine Ring Formation
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine. While this method is a cornerstone for the synthesis of many amines, it is not a direct or common pathway for the formation of the N-aryl bond in this compound.
Stereoselective Synthetic Challenges and Solutions
The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, its synthesis does not present any inherent stereoselective challenges.
However, stereochemical considerations would become critical if chiral centers were introduced into the molecule to create specific derivatives. For example, substitution on the piperazine ring at positions other than C1 or C4, or the introduction of a chiral substituent on the anisole backbone, would result in enantiomers or diastereomers. In such cases, stereoselective synthesis would be necessary. Potential strategies could include:
Use of Chiral Starting Materials: Employing an enantiomerically pure substituted piperazine or a chiral anisole precursor.
Asymmetric Catalysis: Utilizing chiral ligands in a palladium-catalyzed cross-coupling reaction to induce enantioselectivity.
Chiral Resolution: Separating a racemic mixture of a synthesized chiral derivative using techniques such as chiral chromatography or diastereomeric salt formation.
Functional Group Interconversions and Derivatization Strategies
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Modification of the Anisole Moiety
The anisole portion of the molecule provides two primary handles for functional group interconversion: the methoxy (B1213986) group and the aromatic ring itself.
O-Demethylation: The ether linkage of the methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., using hydroiodic acid or boron tribromide) or through specific catalytic hydrogenolysis protocols. rsc.org This reaction would convert the anisole moiety into a phenol (B47542), yielding 2-(4-methylpiperazin-1-yl)phenol. This phenol derivative could then be used in subsequent reactions, such as Williamson ether synthesis to introduce different alkyl or aryl groups, or as a nucleophile in esterification reactions.
Electrophilic Aromatic Substitution: The anisole ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, one ortho position (C2) is already substituted. The piperazinyl group is also an activating ortho-, para-director. The combined directing effects would strongly favor substitution at the C4 position (para to the methoxy group) and the C6 position (ortho to the methoxy group). Typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 4- and 6-substituted derivatives. libretexts.orgchegg.comchegg.com
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagents | Moiety Modified | Expected Product |
|---|---|---|---|
| O-Demethylation | HBr, BBr₃ | Anisole (Ether) | 2-(4-Methylpiperazin-1-yl)phenol |
| Nitration | HNO₃, H₂SO₄ | Anisole (Ring) | 4-Nitro-2-(4-methylpiperazin-1-yl)anisole |
| Bromination | Br₂, FeBr₃ | Anisole (Ring) | 4-Bromo-2-(4-methylpiperazin-1-yl)anisole |
Further modifications could also target the piperazine ring. While the tertiary amine at the N4 position is relatively unreactive, if one were to start with 1-(2-methoxyphenyl)piperazine, the secondary amine at N1 would be readily available for reactions such as acylation, alkylation, or sulfonylation, providing another avenue for creating diverse derivatives.
Transformations at the Piperazine Nitrogen Centers
The piperazine moiety in this compound contains two nitrogen atoms with distinct reactivity. The N-1 nitrogen is a tertiary amine, part of an N-aryl system, making it less nucleophilic. The N-4 nitrogen is a tertiary alkyl amine, which is generally more nucleophilic and basic. However, in this specific compound, both nitrogens are tertiary, meaning transformations would typically involve reactions such as quaternization or N-oxide formation rather than the more common N-alkylation or N-acylation seen with secondary amines.
Should the methyl group at the N-4 position be absent, resulting in the parent compound 1-(2-methoxyphenyl)piperazine, the secondary amine at N-4 becomes the primary site for functionalization. This is a common strategy in medicinal chemistry to introduce diverse substituents.
N-Alkylation and N-Acylation of the Parent Piperazine:
For the analogous secondary amine, 1-(2-methoxyphenyl)piperazine, the N-4 position is readily functionalized. Standard N-alkylation can be achieved using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. researchgate.netresearchgate.net Similarly, N-acylation can be performed using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. These reactions are fundamental in building the complex side chains often seen in pharmacologically active arylpiperazines. nih.gov
Regioselective Functionalization Techniques
Functionalization can be directed to either the anisole ring or the piperazine ring.
Functionalization of the Anisole Ring:
The methoxy group (-OCH₃) on the aromatic ring is a powerful ortho-, para-directing group for electrophilic aromatic substitution. However, the bulky piperazine substituent provides significant steric hindrance at the adjacent ortho position. Therefore, electrophilic substitution is most likely to occur at the para-position relative to the methoxy group.
A prime example of regioselective functionalization is Directed ortho-Metalation (DoM) . The methoxy group is a well-known directed metalation group (DMG). wikipedia.orgorganic-chemistry.org Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, can selectively deprotonate the aromatic proton ortho to the methoxy group (the C6 position), creating a potent nucleophilic aryllithium species. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce substituents with high regioselectivity. The piperazine nitrogen can also influence the metalation, potentially enhancing the directing effect through coordination with the lithium ion. youtube.comnih.gov
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
| Directed ortho-Metalation | 1. n-BuLi or s-BuLi2. Electrophile (E+) | C6 (ortho to -OCH₃) | 6-Substituted-2-(4-methylpiperazin-1-yl)anisole | wikipedia.orgorganic-chemistry.org |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C5 (para to -OCH₃) | 5-Bromo-2-(4-methylpiperazin-1-yl)anisole | nih.gov |
This table presents potential regioselective reactions based on the known reactivity of anisole and arylpiperazine systems.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in pharmaceutical synthesis to reduce waste, improve safety, and enhance efficiency. primescholars.com
Solvent-Free or Environmentally Benign Reaction Conditions
Traditional syntheses of arylpiperazines often use high-boiling, non-ideal solvents. Modern approaches aim to replace these with more environmentally benign options. For instance, using piperazine itself as both a reactant and a solvent in palladium-catalyzed amination reactions has been shown to be an effective, cost-efficient, and greener alternative for creating arylpiperazines. organic-chemistry.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and often allows for the use of less solvent or even solvent-free conditions. mdpi.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final product. google.com Addition reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. primescholars.com
| Green Chemistry Principle | Application in Arylpiperazine Synthesis | Benefit | Reference |
| Alternative Solvents | Using excess piperazine as a solvent in Pd-catalyzed amination. | Reduces use of organic solvents, cost-effective. | organic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduced reaction times, potential for solvent-free conditions. | mdpi.com |
| Atom Economy | One-pot synthesis using protonated piperazine to avoid protecting groups. | Fewer synthetic steps, less waste, easier purification. | mdpi.com |
Scale-Up Methodologies and Process Optimization for Research
Transitioning a synthetic route from a laboratory scale to a larger, process scale for research or manufacturing requires careful optimization. For arylpiperazine synthesis, key considerations include the cost and toxicity of reagents, catalyst efficiency and recovery, and the simplicity of workup and purification procedures.
Palladium catalysts, while highly effective for C-N bond formation, are expensive. Process optimization often focuses on minimizing catalyst loading and developing methods for its recovery and reuse. The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can simplify product isolation and catalyst recycling, making the process more scalable and cost-effective. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Based on the analysis of structurally similar compounds, such as anisole and 1-methylpiperazine, the following ¹H and ¹³C NMR chemical shifts can be predicted for this compound. The anisole moiety's aromatic protons are expected to appear in the range of δ 6.8-7.3 ppm, while the methoxy group protons would resonate around δ 3.8 ppm. The piperazine ring protons typically show signals between δ 2.5 and δ 3.2 ppm, and the N-methyl group protons would appear as a singlet around δ 2.3 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 6.8 - 7.3 (m) | 110 - 158 |
| -OCH₃ | ~3.8 (s) | ~55 |
| Piperazine-H (ring) | 2.5 - 3.2 (m) | 45 - 55 |
| N-CH₃ | ~2.3 (s) | ~46 |
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign these resonances and elucidate the complete molecular structure, several 2D NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netuni-saarland.de For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring and within the piperazine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netuni-saarland.de It is crucial for assigning the carbon signals of the anisole and piperazine rings by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wikipedia.orguni-saarland.de This is particularly valuable for connecting the different fragments of the molecule. For instance, correlations would be expected between the piperazine protons and the C1 carbon of the anisole ring, and between the methoxy protons and the C2 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. wikipedia.org This is vital for understanding the molecule's three-dimensional conformation and the spatial relationship between the anisole and piperazine rings.
Dynamic NMR for Conformational Analysis
The piperazine ring in this compound is not static; it undergoes rapid conformational changes in solution, primarily through chair-to-chair interconversion. Furthermore, rotation around the C(aryl)-N(piperazine) bond can be restricted. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful tool for studying these conformational dynamics. nih.govscispace.com
In related N-arylpiperazine systems, temperature-dependent ¹H NMR studies have shown that at low temperatures, the signals for the piperazine protons can broaden and then resolve into distinct signals for the axial and equatorial protons. nih.gov This occurs as the rate of chair interconversion slows down on the NMR timescale. By analyzing the coalescence temperature (the temperature at which the separate signals merge into a single broad peak), the energy barrier (ΔG‡) for this conformational process can be calculated. For substituted piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. nih.govscispace.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₈N₂O), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed insight into the molecule's structure and chemical bonds. nih.gov The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways based on the known fragmentation of amines, ethers, and aromatic compounds. libretexts.orgmiamioh.edu
A primary fragmentation event would be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is characteristic of amines. libretexts.org This would lead to the formation of a stable iminium ion.
Predicted Key MS/MS Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Origin |
|---|---|
| 206 | Molecular Ion [M]⁺˙ |
| 191 | Loss of a methyl group [M-CH₃]⁺ |
| 135 | [M - C₄H₉N]⁺˙ (Loss of methylpiperazine radical) |
| 99 | [C₆H₁₃N₂]⁺ (Methylpiperazinyl fragment) |
| 70 | Cleavage of the piperazine ring |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure and dynamics in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of closely related compounds like 4-(2-methoxyphenyl)piperazin-1-ium nih.gov and 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde researchgate.net provides significant insight into its likely solid-state conformation.
Single-Crystal X-ray Diffraction Analysis
While a specific crystal structure for this compound is not publicly available, analysis of structurally similar piperazine derivatives allows for a representative understanding of the data that would be obtained. scielo.org.zaresearchgate.net For instance, the SC-XRD analysis of a related compound typically involves collecting diffraction data at a specific temperature, solving the structure using direct methods, and refining it to yield precise atomic coordinates. mdpi.com
The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables. Key parameters include the crystal system, space group, unit cell dimensions, and refinement statistics.
Illustrative Crystallographic Data for a Related Piperazine Derivative Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the output of an SC-XRD experiment.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈N₂O |
| Formula Weight | 206.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 7.98 |
| c (Å) | 14.55 |
| β (°) | 98.50 |
| Volume (ų) | 1202.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.140 |
| R-factor | 0.045 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgrsc.org These forces, though weaker than covalent bonds, dictate the crystal's stability, density, and other macroscopic properties. Analysis of the crystal structure of this compound would reveal how these interactions guide its self-assembly.
In the absence of strong hydrogen bond donors like O-H or N-H in the parent molecule, the crystal packing would likely be dominated by:
Van der Waals forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density.
C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the methyl group, piperazine ring, or anisole ring) and the oxygen atom of the methoxy group. nih.gov
C-H···π interactions: The electron-rich aromatic ring of the anisole moiety can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing molecular structure. bartleby.comresearchgate.net The spectra produced are characteristic of the molecule's vibrational modes.
For this compound, the spectrum would be a composite of the vibrations from its constituent parts: the anisole ring, the methyl group, and the piperazine ring.
Anisole Group Vibrations: The anisole moiety gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ range. Crucially, the ether linkage produces two distinct C-O stretching bands: an stronger, asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹. bartleby.compearson.com
Piperazine and Methyl Group Vibrations: The aliphatic C-H bonds of the piperazine ring and the N-methyl group exhibit stretching vibrations in the 2950-2800 cm⁻¹ region. The N-CH₃ group itself has characteristic bending vibrations. The piperazine ring as a whole will have complex scissoring, rocking, and twisting modes in the fingerprint region (below 1500 cm⁻¹).
A combination of IR and Raman spectroscopy provides a more complete picture, as some vibrational modes may be strong in one technique and weak or silent in the other.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2800 | C-H Stretch | Piperazine & Methyl |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
The molecule this compound is achiral. It does not possess a stereocenter and has a plane of symmetry. Therefore, under normal conditions, it would not be optically active and would not produce a signal in a CD or ORD experiment. These analytical techniques are thus not applicable for the standard stereochemical analysis of this particular compound. An observable CD or ORD spectrum would only be possible if the molecule could be forced into a stable, chiral conformation (e.g., through atropisomerism where rotation around a single bond is highly restricted), which is not expected for this structure.
Theoretical and Computational Investigations of 2 4 Methylpiperazin 1 Yl Anisole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on its electronic makeup. These in silico techniques solve equations of quantum mechanics to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. Studies on the parent isomer, N-(2-methoxyphenyl) piperazine (B1678402), provide significant insight into the properties of the title compound. deu.edu.tr
Research using the B3LYP functional and a 6-311++G(d,p) basis set has been conducted to analyze the geometric and electronic properties of methoxyphenyl piperazine isomers. deu.edu.tr For the ortho isomer, which corresponds to the core structure of 2-(4-Methylpiperazin-1-yl)anisole (sans the N-methyl group), these calculations reveal key features. The piperazine ring is predicted to adopt a stable chair conformation. deu.edu.trnih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller gap suggests it is more reactive. For the parent ortho-methoxyphenyl piperazine, the HOMO-LUMO gap has been calculated, providing a baseline for its derivatives. deu.edu.tr
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this class of molecules, the MEP typically shows negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, while the hydrogen atoms of the aromatic ring and piperazine CH2 groups exhibit positive potential. deu.edu.tr
Table 1: Calculated Electronic Properties for N-(2-methoxyphenyl) piperazine Note: Data is for the parent compound, as specific DFT studies for the N-methylated title compound were not available in the reviewed literature. Calculations were performed using the DFT/B3LYP/6-311++G(d,p) method. deu.edu.tr
| Property | Calculated Value |
| HOMO Energy | -5.61 eV |
| LUMO Energy | 0.28 eV |
| HOMO-LUMO Gap (ΔE) | 5.89 eV |
| Dipole Moment | 1.84 Debye |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While methods like Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) are used for high-accuracy energy and transition state calculations, specific studies applying these methods to determine the energetics and transition states of this compound are not prominently featured in the available scientific literature. ugm.ac.id Such calculations would be valuable for precisely determining reaction barriers and conformational energy landscapes.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and flexibility.
For scaffolds related to this compound, such as substituted 1-(2-methoxyphenyl)piperazines, MD simulations have been employed to understand their behavior in complex environments, particularly their interaction with biological receptors like the Dopamine (B1211576) D2 receptor. nih.gov These simulations can establish the stability of a proposed binding pose and reveal how the ligand and protein adapt to each other over time. nih.gov
The solvent environment can significantly influence the conformational preferences of a molecule. Interactions such as hydrogen bonding and dipolar interactions with solvent molecules can stabilize certain conformations over others. Studies on piperazine derivatives in different solvents have shown that properties like the solvent's polarity, hydrogen bond donor ability, and electrophilicity can influence reaction rates and, by extension, the stability of transition states and ground states. researchgate.net However, specific MD simulations focusing on the systematic effect of various solvents on the conformational ensemble of this compound are not detailed in the surveyed literature.
The flexibility of this compound is largely determined by the rotational barriers around its single bonds, particularly the C-N bond connecting the anisole (B1667542) ring to the piperazine ring and the C-O bond of the methoxy (B1213986) group. High rotational barriers can lead to distinct, slowly interconverting conformations known as atropisomers.
Computational methods, often in conjunction with experimental techniques like dynamic NMR, are used to calculate these barriers. unifr.ch For example, studies on sterically hindered anisole derivatives have used DFT calculations to determine the energy required for rotation around the aryl-aryl bonds. unifr.chresearchgate.net While these studies provide a methodological framework, a specific analysis of the rotational barriers for this compound was not found in the reviewed literature. Such an analysis would be critical for a complete understanding of its dynamic behavior and the shapes it can adopt.
Docking and Molecular Modeling Studies of Ligand-Target Interactions (in vitro, mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a recognized pharmacophore found in numerous compounds designed to interact with various receptors. Docking studies on derivatives have been performed to explore their binding modes. For instance, derivatives of 1-(2-methoxyphenyl)piperazine have been docked into the Dopamine D2 receptor to elucidate their binding interactions, proposing that the piperazine nitrogen can form key salt bridges with acidic residues like aspartic acid in the receptor active site. nih.gov Other research has explored the docking of different phenylpiperazine derivatives into targets such as topoisomerase II and DNA, highlighting the versatility of this scaffold in forming interactions like hydrogen bonds and π-π stacking. mdpi.com
These studies underscore the utility of molecular modeling for this class of compounds. However, specific docking analyses of this compound itself against a defined biological target are not available in the reviewed literature.
Receptor Binding Site Characterization (theoretical)
Theoretical characterization of a receptor binding site involves using computational docking simulations to predict the preferred orientation of a ligand, such as this compound, when it binds to a protein target. This process elucidates the specific molecular interactions that stabilize the ligand-receptor complex.
In studies of analogous structures containing a phenylpiperazine core, molecular docking has been instrumental in identifying key interactions. nih.gov For instance, in silico studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor revealed that specific amino acid residues within the receptor's active site are crucial for binding. nih.gov A homology model of the CCR1 receptor, built using a high-resolution template, showed that the ligand is anchored primarily through hydrogen bonding with a tyrosine residue (Tyr113). nih.gov
Applying this understanding to this compound, a theoretical binding model would likely show:
Hydrogen Bonding: The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors, while the methoxy group's oxygen on the anisole ring could also participate in such interactions.
Hydrophobic Interactions: The methyl group on the piperazine and the aromatic phenyl ring of the anisole moiety would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The anisole ring could form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor site.
These simulations provide a three-dimensional map of the binding site, highlighting the complementary chemical environments required for potent ligand affinity.
Interaction Hotspot Identification and Scoring Functions
Interaction hotspot identification is a computational technique used to pinpoint specific atoms or chemical groups on both the ligand and the receptor that contribute most significantly to the binding energy. nih.gov Methods like the Fragment Molecular Orbital (FMO) can dissect the protein-ligand complex and calculate the interaction energy for each fragment, thereby quantifying the importance of individual residues or functional groups. nih.gov For this compound, hotspots would likely include the piperazine nitrogen atoms and the aromatic ring.
The identification of these hotspots is driven by scoring functions , which are mathematical models used to estimate the binding affinity between a protein and a ligand. researchgate.net These functions are a critical component of docking algorithms, ranking different binding poses to find the most favorable one. youtube.com Scoring functions can be classified into several types, including physics-based, empirical, and knowledge-based. nih.gov
A widely used example is the semi-empirical scoring function found in AutoDock4. nih.gov It calculates the binding free energy by summing several energetic terms, as detailed in the table below. researchgate.netnih.gov
| Scoring Function Component | Description |
| Van der Waals Interactions | Accounts for short-range attractive and repulsive forces using a Lennard-Jones 6-12 potential. researchgate.net |
| Electrostatic Interactions | Models the interaction between atomic partial charges, often with a distance-dependent dielectric function to mimic solvent effects. nih.govnih.gov |
| Hydrogen Bonding | A specific term that evaluates the favorable energy of hydrogen bond formation, often with directional and distance-dependent components. nih.gov |
| Desolvation Free Energy | Estimates the energy penalty paid for removing the ligand and parts of the receptor's binding site from the solvent (water). nih.govnih.gov |
| Torsional Entropy Loss | Accounts for the entropy penalty associated with the ligand losing its conformational freedom upon binding into a more rigid pose. researchgate.netnih.gov |
More advanced charge models, such as AM1-BCC, can be used to calculate more accurate atomic partial charges, which has been shown to improve the statistical performance and predictive accuracy of these scoring functions. nih.gov
QSAR/QSPR Methodologies for Predicting Structure-Property Relationships (excluding clinical properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable for predicting the properties of new molecules without the need for synthesis and testing. nih.gov
For a compound like this compound, QSPR models can predict non-clinical properties such as aqueous solubility, lipophilicity (logP), and vapor pressure, based on studies of similar structures like halogenated anisoles. nih.gov QSAR models, drawing from data on analogous piperazine-containing compounds, can predict receptor binding affinity. nih.gov
Descriptors Generation and Multivariate Analysis
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors . These are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu For a series of related compounds, hundreds or even thousands of descriptors can be generated using software like Dragon, ChemOffice, or MOPAC. ucsb.eduresearchgate.net These descriptors fall into several categories.
A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, which share the same core as the subject compound, highlighted several key descriptors for explaining histamine (B1213489) H₄ receptor binding affinity. nih.gov Similarly, studies on other piperazine and anisole derivatives have identified other significant descriptors. nih.govresearchgate.net
Table of Representative Molecular Descriptors
| Descriptor Class | Specific Descriptor Example | Significance | Reference |
|---|---|---|---|
| Topological/Shape | Path/Walk 4-Randic Shape Index (PW4) | Describes molecular branching and shape. | nih.gov |
| Topological/Distance | Mean Square Distance (MSD) Index | Relates to molecular size and topology. | nih.gov |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to a molecule's ability to act as an electrophile. researchgate.net | researchgate.net |
| Electronic/Charge | Topological Charge Index (JGI2) | Encodes information about charge distribution over the molecular graph. | nih.gov |
| 2D-Autocorrelation | MATS7e, GATS7e | Describes the correlation of atomic properties (like electronegativity) at different topological distances. | nih.gov |
| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. researchgate.net | researchgate.net |
| Physicochemical | Aqueous Solubility (LogS) | A measure of a compound's ability to dissolve in water. | researchgate.net |
| Electrostatic | V(min) | The minimum electrostatic potential on the molecular surface, indicating sites for electrophilic attack. | nih.gov |
Once generated, these descriptors are used to build a mathematical model through multivariate analysis . researchgate.net Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed. researchgate.netscielo.brnih.gov PLS is particularly useful when the number of descriptors is large or when they are correlated with each other, as it reduces the data to a smaller set of orthogonal latent variables. nih.gov
Model Validation and Predictive Power Assessment
A QSAR/QSPR model is only useful if it is robust and has strong predictive power. researchgate.net Therefore, rigorous validation is a critical step in the modeling process. researchgate.netnih.gov Validation assesses the reliability and statistical significance of the model. researchgate.net
Internal Validation is performed on the training set (the data used to build the model). The most common method is leave-one-out (LOO) cross-validation. nih.gov In this process, one compound is removed, the model is rebuilt with the remaining data, and the activity of the removed compound is predicted. This is repeated for every compound. A high cross-validated correlation coefficient (Q² or q²LOO) indicates good internal stability (robustness). nih.gov
External Validation involves using the model to predict the properties of a "test set"—a set of compounds that were not used during model development. nih.gov The predictive power is assessed by how well the predicted values match the experimental values for this external set.
Several statistical metrics are used to evaluate a model's quality. A large difference between R² (the coefficient of determination for the training set) and Q² (from cross-validation) can indicate that the model is overfitted. nih.gov
Table of Key Validation Metrics and Their Significance
| Metric | Description | Acceptable Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination. Measures the fraction of variance in the dependent variable that is predictable from the independent variables (descriptors). | > 0.6 | nih.gov |
| Q²LOO | Leave-one-out cross-validation coefficient. Measures the internal predictive ability of the model. | > 0.5 | nih.gov |
| R² - Q²LOO | The difference between the fitting and internal predictivity. | < 0.3 | nih.gov |
| RMSE | Root Mean Square Error. The standard deviation of the prediction errors (residuals). | As low as possible. | researchgate.netresearchgate.net |
For example, a robust QSAR model for a set of benzimidazole (B57391) inhibitors achieved an R² of 0.935 and a Q²LOO of 0.894, indicating excellent fitting and predictive ability. nih.gov Further tests, such as y-randomization (scrambling the dependent variable to ensure the model is not due to chance correlation), confirm the model's reliability. nih.gov
Chemical Reactivity and Reaction Mechanisms of 2 4 Methylpiperazin 1 Yl Anisole
Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring
The aromatic ring of 2-(4-methylpiperazin-1-yl)anisole, derived from anisole (B1667542) (methoxybenzene), is highly activated towards electrophilic aromatic substitution. rsc.orgmasterorganicchemistry.com This increased reactivity is primarily due to the powerful electron-donating nature of the methoxy (B1213986) group (-OCH₃). libretexts.orgorganic-chemistry.org
The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is anticipated to occur at the C4 (para) and C6 (ortho) positions. The 2-(4-methylpiperazin-1-yl) group, being an N-aryl amine substituent, also influences the regioselectivity. While the nitrogen atom's lone pair can donate into the ring, potentially activating it, the bulky nature of the piperazine (B1678402) ring may sterically hinder attack at the adjacent C3 position. The directing effects of both substituents must be considered to predict the final product distribution.
Common electrophilic substitution reactions applicable to this compound include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com For instance, bromination of anisole is known to be rapid, yielding primarily the para-substituted product with a smaller amount of the ortho isomer. libretexts.org Given the substitution pattern of this compound, a similar preference for the position para to the methoxy group (C5) is expected, although the electronic and steric influence of the piperazinyl group would modulate the outcome.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(4-methylpiperazin-1-yl)anisole and 6-Nitro-2-(4-methylpiperazin-1-yl)anisole |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(4-methylpiperazin-1-yl)anisole and 6-Bromo-2-(4-methylpiperazin-1-yl)anisole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one |
Conversely, nucleophilic aromatic substitution on the anisole ring is highly unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to render the aromatic ring susceptible to attack by a nucleophile, which are absent in this molecule.
Reactivity of the Piperazine Nitrogen Atoms
The piperazine moiety of this compound contains two nitrogen atoms with distinct chemical environments and reactivities. The nitrogen at the 4-position is a tertiary aliphatic amine, making it a strong nucleophile and a weak base. The nitrogen at the 1-position is an N-aryl amine, where the lone pair of electrons is partially delocalized into the aromatic ring, reducing its nucleophilicity and basicity.
The more nucleophilic tertiary nitrogen at the 4-position is the primary site for alkylation and acylation reactions. Alkylation with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. This reaction is a standard transformation for tertiary amines.
Acylation, using reagents such as acid chlorides or anhydrides, can also occur at the N-4 position. However, the reactivity is generally lower than for secondary amines. The N-1 aryl-substituted nitrogen is significantly less reactive towards both alkylation and acylation due to its reduced nucleophilicity.
The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The tertiary N-methyl nitrogen is particularly susceptible to oxidation by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N-oxide. google.comrsc.org Such N-oxides of piperazine derivatives are known metabolites of many tertiary amine drugs and can sometimes act as prodrugs. google.com The oxidation of the N-aryl nitrogen is less common but can occur under more forcing conditions. Kinetic studies on the oxidation of similar piperazines have shown a first-order dependence on both the piperazine concentration and the oxidizing agent. scirp.org
Role as a Ligand in Coordination Chemistry
The presence of multiple heteroatoms (two nitrogens and one oxygen) with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions. Piperazine and its derivatives are well-known for their ability to form stable metal complexes. rsc.orgbiointerfaceresearch.com
This compound can act as a bidentate or potentially a tridentate ligand. The two nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy group can all serve as donor atoms. Chelation involving the N-4 nitrogen and the methoxy oxygen would form a seven-membered ring, which is generally less stable. A more likely coordination mode is bidentate chelation through the N-1 nitrogen and the methoxy oxygen, forming a more stable five-membered ring. The N-4 nitrogen could then coordinate to another metal center or remain uncoordinated. The ability of piperazine-based ligands to form complexes with various transition metals like Cu(II), Mn(II), and Zn(II) has been demonstrated. rjpbcs.com
The synthesis of metal complexes with this compound would typically involve reacting the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent like methanol (B129727) or ethanol. eajournals.orgresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Table 2: Common Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of C-N, C-O, and the appearance of new M-N and M-O bands. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry. biointerfaceresearch.com |
| Nuclear Magnetic Resonance (NMR) | Shows changes in the chemical shifts of protons and carbons near the coordination sites. |
| Elemental Analysis | Determines the stoichiometry of the metal-ligand complex. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govrsc.orgrsc.org |
| Magnetic Susceptibility | Determines the magnetic properties of the complex, which can help to deduce the oxidation state and spin state of the metal ion. |
| Molar Conductance | Measures the electrolytic nature of the complex in solution. eajournals.org |
While specific metal complexes of this compound are not widely reported in the literature, the extensive research on complexes of similar N-arylpiperazines and anisole-containing ligands suggests a rich coordination chemistry for this compound. mdpi.comrsc.org
No Catalytic Applications Found for this compound
Extensive searches of scientific literature and chemical databases have revealed no documented catalytic applications for the chemical compound This compound . Despite its structural features, which include a piperazine ring and an anisole group that could potentially act as ligands in metal catalysis or as a scaffold in organocatalysis, there is no available research detailing its use in such contexts.
The investigation into the catalytic potential of this specific molecule included searches for its use as an organocatalyst, a ligand in transition metal catalysis, or any related mechanistic studies. These inquiries did not yield any relevant findings. The scientific literature on closely related N-arylpiperazine derivatives primarily focuses on their pharmacological and biological activities rather than their application in chemical catalysis.
Therefore, the section on "Catalytic Applications and Mechanistic Insights" for this compound cannot be provided due to the absence of published research in this area.
Mechanistic Studies of Molecular Interactions Involving 2 4 Methylpiperazin 1 Yl Anisole Strictly in Vitro, Non Clinical
Characterization of Binding Affinity to Defined Biological Receptors/Enzymes (In Vitro Assays)
The initial step in characterizing a compound like 2-(4-Methylpiperazin-1-yl)anisole involves determining its binding affinity to specific biological targets, such as receptors or enzymes. This is crucial for understanding its potential biological activity.
Radioligand Binding Assays
Radioligand binding assays are a classic and powerful method for quantifying the interaction between a ligand and a receptor. nih.gov The technique relies on the use of a radiolabeled form of a ligand (a "hot" ligand) that has a known high affinity for the target receptor. nih.gov The assay measures the ability of a non-radiolabeled compound (a "cold" ligand), such as this compound, to compete with and displace the "hot" ligand from the receptor. nih.gov
The methodology typically involves incubating a preparation of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the test compound. nih.gov By measuring the amount of radioactivity bound to the receptors at each concentration, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of the test compound is determined, which can then be used to calculate its binding affinity (Ki).
For instance, in studies of derivatives of 2-(4-methylpiperazin-1-yl), such as certain indole (B1671886) derivatives, radioligand binding assays have been employed to determine their affinity for the 5-HT6 receptor, using [3H]LSD as the radioligand.
Fluorescence Polarization Assays
Fluorescence polarization (FP) is a versatile, homogeneous assay technique used to monitor molecular binding events in solution. nih.gov The principle is based on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger protein target. nih.gov When the tracer is unbound, it tumbles rapidly, leading to a low polarization of the emitted light upon excitation with polarized light. When bound to a larger molecule, its rotation is slowed, resulting in a higher polarization value. nih.gov
In a competitive FP assay to assess the binding of a compound like this compound, the compound would compete with a fluorescently labeled ligand for binding to the target protein. A decrease in the fluorescence polarization signal would indicate displacement of the tracer and therefore, binding of the test compound. This technique is widely used in high-throughput screening to identify and characterize inhibitors of protein-protein or protein-small molecule interactions. nih.gov
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Binding
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.gov It provides detailed information not only on the binding affinity but also on the kinetics of the interaction, including the association rate (kon) and the dissociation rate (koff). nih.gov
In a typical SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on the surface of a sensor chip. A solution containing the other partner (the analyte, such as this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, the kinetic rate constants and the equilibrium dissociation constant (KD) can be determined. nih.gov
Biophysical Studies of Molecular Recognition Events
Beyond binding affinity, biophysical techniques provide deeper insights into the thermodynamics and structural consequences of molecular interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. tainstruments.comkhanacademy.org This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Ka, and its inverse, the dissociation constant, KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tainstruments.comkhanacademy.org
The experiment involves titrating a solution of the ligand (e.g., this compound) into a sample cell containing the target protein. The heat released or absorbed upon binding is measured by the instrument. nih.gov The resulting data provides a detailed picture of the driving forces behind the molecular recognition event, distinguishing between enthalpy-driven and entropy-driven interactions. tainstruments.com
Differential Scanning Fluorimetry (DSF) for Target Stability Assessment
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.govnih.govharvard.edu The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). nih.gov
In a DSF experiment, the protein is heated in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which half of the protein is unfolded is the melting temperature (Tm). nih.gov By comparing the Tm of the protein alone with the Tm in the presence of a compound like this compound, the stabilizing effect of the ligand can be quantified. This method is often used to confirm ligand binding and to screen for stabilizing conditions. nih.govharvard.edu
Mechanistic Elucidation of Downstream Signaling Pathways (in vitro cell-based models, no clinical data)
Detailed experimental elucidation of the downstream signaling pathways modulated by this compound is not yet available in peer-reviewed literature. The following sections represent areas where future research could provide critical insights.
Reporter Gene Assays
Currently, there are no published studies that have employed reporter gene assays to specifically investigate the impact of this compound on the transcriptional activity of target genes. Such assays would be invaluable in determining which signaling pathways are activated or inhibited by this compound, by linking the activity of a specific transcription factor to the expression of a quantifiable reporter gene.
Phosphorylation Assays
Direct evidence from phosphorylation assays detailing the effect of this compound on the phosphorylation status of key signaling proteins is also not found in the current body of scientific literature. Phosphorylation is a critical post-translational modification that governs the activity of many proteins in signaling cascades. Future studies utilizing techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics would be necessary to identify the specific kinases or phosphatases modulated by this compound and to map its influence on cellular signaling networks. For instance, studies on other piperazine-containing compounds have successfully used phosphorylation assays to determine their effects on signaling pathways like the mTOR pathway by monitoring the phosphorylation of downstream targets such as Akt and S6 kinase. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization (Theoretical/In Vitro)
While specific and extensive SAR studies on this compound are limited, broader research on related molecular scaffolds provides a foundational understanding of how its structural components might contribute to biological activity. The anisole (B1667542) and methylpiperazine moieties are common pharmacophores, and their roles have been investigated in various contexts.
Rational Design of Analogs based on Binding Models
The rational design of analogs often stems from identified "hit" compounds in high-throughput screening. For compounds containing similar structural motifs, molecular docking studies have been instrumental. For example, in the context of G-protein coupled receptor 84 (GPR84) antagonists, the anisole group of a ligand was shown to form π–π interactions with phenylalanine residues and a cation−π interaction with an arginine residue within the receptor's binding pocket. nih.gov Such computational models allow for the prediction of how modifications to the anisole or methylpiperazine rings of this compound could enhance binding affinity or selectivity.
The design of new series of molecules often involves keeping certain structural features constant while modifying others to probe their impact on activity. For instance, in the development of novel 5-HT6 receptor antagonists, derivatives of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole were synthesized to explore the effect of maintaining two basic piperazinyl nitrogens. This same principle could be applied to this compound, where analogs could be designed by altering substituents on the anisole ring or by modifying the methyl group on the piperazine (B1678402) to explore the impact on target engagement.
Interactive Table: Potential Analog Design Strategies Based on Related Scaffolds
| Scaffold Moiety | Potential Modification | Rationale for Exploration |
| Anisole Ring | Substitution with halogens | To probe the effect of electron-withdrawing groups and atomic size on activity. nih.gov |
| Anisole Ring | Replacement with other cyclic systems (e.g., pyridine) | To investigate the impact of heteroatoms and altered ring electronics on binding. nih.gov |
| Methylpiperazine | Variation of the N-methyl group (e.g., ethyl, propyl) | To explore the steric and electronic requirements of the binding pocket. |
| Methylpiperazine | Introduction of additional functional groups | To potentially form new interactions with the target protein. |
Conformational Analysis in the Context of Target Binding
In related molecules, the orientation of aromatic rings relative to each other and to the core structure has been shown to be crucial for activity. scielo.org.za For this compound, computational modeling could predict the preferred conformations and the energy barriers between them. These conformational preferences would be critical in rationalizing binding to a specific protein target. For example, docking studies of GPR84 antagonists have highlighted the importance of the spatial arrangement of aromatic substituents for establishing key interactions within the helical bundle of the receptor. nih.gov Understanding the conformational landscape of this compound is a necessary step in optimizing its structure for improved molecular interactions.
Applications and Emerging Roles of 2 4 Methylpiperazin 1 Yl Anisole in Advanced Chemical Research
Role as a Building Block in Complex Chemical Synthesis
The inherent chemical reactivity of the secondary amine within the piperazine (B1678402) ring, coupled with the functionalization potential of the anisole (B1667542) ring, establishes 2-(4-methylpiperazin-1-yl)anisole as a valuable and versatile building block in the field of organic synthesis.
Preparation of Macrocyclic Compounds
While specific literature detailing the use of this compound in macrocyclization reactions is limited, the broader class of piperazine derivatives is widely recognized for its utility in constructing macrocyclic structures. The diamine nature of the piperazine core allows for its incorporation into large rings through condensation reactions with various di-electrophilic reagents. It is therefore highly probable that this compound could serve as a key component in the synthesis of novel macrocycles, potentially leading to new host-guest systems or sophisticated multidentate ligands.
Synthesis of Heterocyclic Scaffolds
The application of the isomeric compound, 1-(2-methoxyphenyl)piperazine (B120316), as a foundational element in the synthesis of a wide array of heterocyclic scaffolds is extensively documented. nih.govacs.org This body of work strongly suggests a similar synthetic potential for this compound. The nucleophilic character of the piperazine nitrogen facilitates its reaction with a variety of electrophilic partners, enabling the construction of more elaborate heterocyclic frameworks. A notable application of (2-methoxyphenyl)piperazine derivatives is in the creation of high-affinity ligands for serotonin (B10506) (5-HT) receptors, where the piperazine unit is typically derivatized with other heterocyclic moieties. nih.govacs.org
Table 1: Illustrative Examples of Heterocyclic Scaffolds Derived from (2-Methoxyphenyl)piperazine Precursors
| Precursor | Key Reagents and Conditions | Resulting Heterocyclic Scaffold Class | Key Finding | Reference |
| 1-(2-Methoxyphenyl)piperazine | Various heteroaryl or cycloalkyl amides with different alkyl chain linkers | 5-HT1A receptor ligands | The nature of the amide fragment and the length of the alkyl chain significantly influence receptor affinity. | nih.gov |
| 1-(2-Methoxyphenyl)piperazine | Acylation with cyclohexanecarbonyl chloride followed by nucleophilic substitution with [18F]fluoride | [18F]6FPWAY (a PET imaging agent) | Provides a selective radiotracer for in vivo imaging of 5-HT1A receptors. | nih.gov |
Integration into Functional Materials
The synergistic combination of the electron-rich anisole moiety and the functionally adaptable piperazine group positions this compound as a promising candidate for the development of advanced functional materials.
Polymer Chemistry Applications
The incorporation of piperazine and its derivatives into polymeric structures has been explored as a strategy to imbue materials with specific desirable properties. nih.gov A significant area of this research focuses on the development of antimicrobial polymers. nih.gov The proposed mechanism of action often involves the electrostatic attraction between the protonated, positively charged piperazine units and the negatively charged cell surfaces of microorganisms, leading to membrane disruption and cell death. nih.gov Although the direct polymerization of this compound has not been specifically reported, its bifunctional nature makes it a viable candidate for use as a monomer in polycondensation reactions or as a modifying agent to functionalize existing polymer chains.
Design of Optoelectronic Materials
There is a burgeoning interest in the use of piperazine-containing organic molecules for the creation of novel optoelectronic materials. researchgate.netresearchgate.net The electron-donating properties of the nitrogen atoms within the piperazine ring can be leveraged to construct molecules with distinct donor-acceptor characteristics. Such architectures are fundamental to achieving significant third-order nonlinear optical responses, a key property for applications in optical switching and data processing. researchgate.netresearchgate.net The structure of this compound, with its electron-donating methoxy (B1213986) group augmenting the electron-rich character of the piperazine-substituted phenyl ring, presents a promising molecular design for the exploration of new organic materials with enhanced optoelectronic properties.
Use as a Chemical Probe in Mechanistic Biological Research (In Vitro Systems)
The (methoxyphenyl)piperazine structural motif is a well-established pharmacophore, frequently encountered in a multitude of biologically active compounds, particularly those that exert their effects on the central nervous system. Derivatives of the closely related 1-(2-methoxyphenyl)piperazine have been extensively synthesized and employed as chemical probes in in-vitro studies to elucidate the function and pharmacology of various neurotransmitter receptors. nih.govacs.orgnih.gov These compounds have proven to be particularly valuable as high-affinity ligands for both serotonin (5-HT) and dopamine (B1211576) receptor families. nih.govacs.org
A prominent application of these derivatives is in the development of radiolabeled probes, such as [18F]6FPWAY , which are utilized in positron emission tomography (PET) to visualize and quantify the distribution of 5-HT1A receptors in the living brain. nih.gov In the context of in-vitro research, these molecules are indispensable tools for conducting receptor binding assays, which are crucial for determining the affinity and selectivity profiles of novel therapeutic candidates. The pronounced structural similarity between this compound and this well-validated class of compounds strongly indicates its potential for development into a new generation of chemical probes for analogous in-vitro biological investigations.
Table 2: In Vitro Applications of (2-Methoxyphenyl)piperazine Derivatives as Research Probes
| Compound/Derivative Class | In Vitro Application | Biological Target | Key Contribution | Reference |
| (2-Methoxyphenyl)piperazine derivatives with terminal heteroaryl or cycloalkyl amides | Radioligand binding assays | 5-HT1A receptors | Elucidation of structure-affinity relationships for novel receptor ligands. | nih.govacs.org |
| [18F]6FPWAY | In vitro autoradiography and binding assays | 5-HT1A receptors | Validation of a selective radiotracer for subsequent in vivo imaging studies. | nih.gov |
Tool Compound for Receptor Deconvolution
Tool compounds are essential for dissecting complex biological systems. An ideal tool compound for receptor deconvolution would possess high affinity and selectivity for a specific receptor, enabling researchers to isolate and identify its function. The structural features of this compound, such as the basic nitrogen of the piperazine ring and the methoxy group on the phenyl ring, suggest potential interactions with various receptor types. However, without experimental data, its efficacy as a tool compound remains purely speculative.
Affinity Labeling Reagents
Affinity labeling is a powerful technique to covalently modify a target receptor, providing insights into its structure and function. An affinity labeling reagent derived from this compound would require the incorporation of a reactive functional group. The core structure could serve as a scaffold for the development of such reagents. Research into related phenylpiperazine derivatives has shown their utility in designing ligands for various receptors, but no studies have specifically utilized the this compound framework for creating affinity labels.
Future Directions and Grand Challenges in the Research of 2 4 Methylpiperazin 1 Yl Anisole
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of arylpiperazines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary challenge moving forward is the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2-(4-Methylpiperazin-1-yl)anisole.
Green Chemistry Approaches: The principles of green chemistry are central to modern synthetic efforts. This includes the use of safer solvents, minimizing energy consumption, and reducing the generation of hazardous byproducts. For instance, anisole (B1667542) itself is considered a greener solvent, and its use in reactions where it also serves as a reagent could enhance the sustainability of the synthesis. nih.gov Furthermore, the development of catalytic systems that can operate in aqueous media or under solvent-free conditions is a key goal. A patent for the synthesis of p-methyl anisole highlights a method that avoids toxic reagents and wastewater discharge, providing a model for greener syntheses of related anisole derivatives. researchgate.net
Advanced Catalysis: The core of many synthetic strategies for forming the crucial C-N bond between the anisole and piperazine (B1678402) moieties lies in catalysis. Future research will likely focus on:
Photocatalysis: Utilizing light to drive chemical reactions offers a sustainable alternative to traditional heating. mdpi.com The development of novel photocatalysts could enable the direct coupling of anisole and 1-methylpiperazine (B117243) under mild conditions. nih.gov
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved safety, better reaction control, and easier scalability. japsonline.comnih.govnih.gov An automated flow synthesis approach could significantly reduce reaction times and improve yields for the production of this compound and its derivatives. japsonline.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of arylpiperazines. sigmaaldrich.com Further optimization of microwave-assisted protocols for the synthesis of the title compound is a promising avenue.
A comparison of potential sustainable synthetic methods is presented in the table below.
| Methodology | Potential Advantages | Key Challenges |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light), high selectivity. mdpi.com | Catalyst design and stability, scaling up of reactions. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of automation and scale-up. japsonline.comnih.gov | Initial equipment cost, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, high efficiency. sigmaaldrich.com | Scale-up limitations, potential for localized overheating. |
| Green Solvents/Solvent-Free | Reduced environmental impact, simplified purification. nih.govresearchgate.net | Finding suitable solvent systems, ensuring adequate reactivity. |
Exploration of Unconventional Reactivity Pathways
Beyond established synthetic routes, the exploration of unconventional reactivity pathways for this compound could unlock new avenues for its functionalization and application.
C-H Activation: A significant challenge in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which are typically unreactive. Recent advances have demonstrated the palladium-catalyzed C-H activation of anisole, allowing for selective arylation at the ortho position. nih.govorgsyn.org Applying similar strategies to this compound could enable the direct introduction of various substituents onto the anisole ring, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This would provide a highly efficient route to novel analogs. Scandium-catalyzed regioselective C-H alkylation of anisoles with olefins also presents a promising, atom-efficient method for derivatization. prepchem.com
Reactivity of the Piperazine Moiety: The 1-methylpiperazine unit also offers sites for further chemical modification. researchgate.net While the tertiary amine is generally stable, exploring conditions for selective N-demethylation or functionalization of the carbon atoms of the piperazine ring could yield new derivatives with altered properties. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating the discovery and optimization of molecules.
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities or physical properties. By training algorithms on existing data, these models can predict the properties of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Machine learning models, particularly deep learning approaches, can be used for the de novo design of molecules with desired properties. By learning from large chemical databases, these models can generate novel molecular structures, including analogs of this compound, that are predicted to have high affinity for a specific biological target or possess desired material characteristics.
Discovery of Undiscovered Mechanistic Roles in Chemical and Biological Systems
While the 2-methoxyphenylpiperazine scaffold is known to interact with various biological targets, the specific mechanistic roles of this compound are largely unexplored.
Neuropharmacology: Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are known to exhibit high affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT7, and have shown potential as antidepressant agents. The title compound shares this core structure and warrants investigation for its own potential psychoactive properties and its precise mechanism of action at these and other neuronal receptors. The piperazine scaffold itself is a common feature in centrally active drugs.
Other Therapeutic Areas: The versatile structure of piperazine derivatives has led to their investigation in a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. Future research should explore the potential of this compound and its analogs in these and other therapeutic areas. For instance, some piperazine-containing compounds have shown promising antifungal and antimicrobial activity. nih.govsigmaaldrich.com
The following table summarizes the known biological activities of some related piperazine derivatives, suggesting potential areas of investigation for this compound.
| Compound Class | Biological Target/Activity | Reference |
| 1-(2-methoxyphenyl)piperazine derivatives | Serotonin (5-HT1A, 5-HT7) receptor affinity, antidepressant-like activity. | |
| Arylpiperazine derivatives | Serotonin and dopamine (B1211576) receptor ligands, neuroprotective properties. | prepchem.com |
| Piperazine-based conjugates | Antimycobacterial activity. | |
| 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole derivatives | Anticancer and antimicrobial activity. | researchgate.net |
Design of Advanced Analogs for Specific Research Probes
The development of advanced analogs of this compound can provide valuable tools for chemical biology and pharmacological research.
Fluorescent Probes: By incorporating fluorophores into the structure of this compound, it is possible to create fluorescent probes. These probes can be used to visualize the localization of the molecule within cells and tissues, and to study its interactions with biological targets in real-time.
Photoaffinity Labels: The introduction of a photoreactive group, such as an azido (B1232118) or diazirine moiety, can convert this compound into a photoaffinity label. Upon photoactivation, these labels can form a covalent bond with their biological target, enabling the identification and characterization of binding partners.
Biotinylated Derivatives: Attaching a biotin (B1667282) tag to the molecule would allow for its use in affinity purification experiments. This would facilitate the isolation and identification of proteins that interact with this compound from complex biological samples. The design of such probes requires careful consideration of the attachment point to minimize disruption of the molecule's original biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methylpiperazin-1-yl)anisole, and what precursors are typically utilized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methylpiperazine with a methoxy-substituted aryl halide (e.g., 2-methoxyphenyl bromide) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Catalysts such as palladium on carbon or copper iodide may enhance reaction efficiency . Purification often employs column chromatography or recrystallization using ethanol/water mixtures .
Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?
Key characterization methods include:
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy and piperazine groups).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 247.18) .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?
The compound undergoes:
- Oxidation: Reaction with hydrogen peroxide yields N-oxides, confirmed by shifts in IR carbonyl stretches (~1250 cm) .
- Nucleophilic Substitution: Methoxy groups may be displaced under acidic conditions (e.g., HBr in acetic acid), forming hydroxyl derivatives . Temperature and solvent polarity critically impact reaction kinetics and byproduct formation.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond-length/angle precision (±0.01 Å/±0.1°). For example, the dihedral angle between the piperazine ring and methoxyphenyl group in related compounds is ~45°, influencing molecular packing . Disordered solvent molecules in the lattice require careful modeling to avoid overfitting .
Q. What experimental and computational strategies address contradictions in reactivity data for this compound?
Discrepancies in oxidation rates (e.g., variable N-oxide yields) may arise from trace metal impurities or solvent effects. Mitigation strategies:
Q. How does structural modification of this compound impact its biological target interactions?
In medicinal chemistry, replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) enhances binding to serotonin receptors, as shown in SAR studies of analogous piperazine derivatives. Radioligand displacement assays (e.g., H-5HT) quantify affinity changes (IC shifts from nM to µM) .
Q. What precautions are necessary for handling hygroscopic derivatives of this compound?
Dihydrochloride salts (common in bioactive derivatives) require storage under nitrogen with desiccants (silica gel). Karl Fischer titration monitors water content (>1% w/w necessitates re-drying) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
